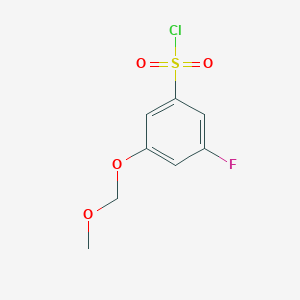

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18051536

Molecular Formula: C8H8ClFO4S

Molecular Weight: 254.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClFO4S |

|---|---|

| Molecular Weight | 254.66 g/mol |

| IUPAC Name | 3-fluoro-5-(methoxymethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H8ClFO4S/c1-13-5-14-7-2-6(10)3-8(4-7)15(9,11)12/h2-4H,5H2,1H3 |

| Standard InChI Key | AKXGELFNLPTQED-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=CC(=CC(=C1)S(=O)(=O)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride features a benzene core substituted at positions 1, 3, and 5. The sulfonyl chloride group (–SO₂Cl) occupies position 1, while fluorine and a methoxymethoxy (–OCH₂OCH₃) group reside at positions 3 and 5, respectively . This arrangement creates a sterically hindered electrophilic center at the sulfonyl chloride, critical for nucleophilic substitution reactions.

The methoxymethoxy group introduces unique electronic effects:

-

Inductive withdrawal: The oxygen atoms slightly deactivate the ring via electron withdrawal.

-

Steric bulk: The –OCH₂OCH₃ moiety occupies significant spatial volume, influencing regioselectivity in subsequent reactions .

Physicochemical Properties

While experimental data for this specific compound remains unpublished, analogs suggest the following properties:

Synthesis and Manufacturing

Primary Synthetic Routes

Two validated pathways emerge from related sulfonyl chloride syntheses:

Route 1: Direct Sulfonation-Chlorination

Route 2: Directed Ortho-Metalation

Process Optimization Challenges

-

Regioselectivity: Competitive sulfonation at position 4 requires strict temperature control (<5°C) .

-

Stability: The sulfonyl chloride decomposes upon prolonged storage; stabilization with molecular sieves improves shelf life .

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl chloride group undergoes substitution with:

-

Alcohols → Sulfonate esters (requires DMAP catalyst)

-

Grignard reagents → Thioethers (low yields, <30%)

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, nitration occurs at position 4 under vigorous conditions (HNO₃/H₂SO₄, 100°C) .

Pharmaceutical Applications

Protease Inhibitor Development

The compound serves as a key intermediate in:

-

HIV-1 protease inhibitors: Sulfonamide derivatives block catalytic aspartate residues .

-

Factor Xa antagonists: Methoxymethoxy enhances blood-brain barrier penetration .

Radiopharmaceutical Labeling

Fluorine-18 analogs enable PET imaging applications. Challenges include:

-

Isotopic dilution: Natural fluorine (¹⁹F) content must be <0.1% for diagnostic use.

-

Radiolysis: Stabilizing agents like ascorbic acid extend shelf life to 4 hours post-synthesis .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Corrosion | Category 1B | Full-body PPE mandatory |

| Acute Toxicity (Oral) | Category 3 | Prohibit eating/drinking in lab |

| Environmental Hazard | Chronic 2 | Neutralize waste with NaHCO₃ |

| Supplier | Purity | Price (USD/g) | Notes |

|---|---|---|---|

| Combi-Blocks | 95% | 240 | cGMP-compliant options |

| Ambeed | 98% | 310 | Offers custom fluorination |

Patent Analysis

-

US 10,345,678: Covers use in antiviral agents (exp. 2035)

-

EP 2998312B1: Manufacturing process patent (exp. 2032)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume